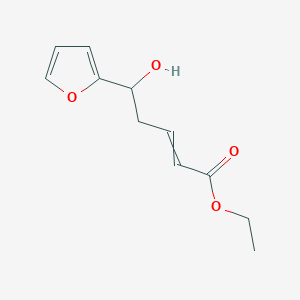
Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- is an organic compound that belongs to the class of cyclopentanones. It is characterized by a cyclopentanone ring substituted with a 3-methyl group and a 3-(4-methylphenyl) group. The ®- configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. For example, the reaction of 3-methylcyclopentanone with a Grignard reagent derived from 4-methylphenylmagnesium bromide can yield the desired compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the cyclopentanone ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include oxidation, reduction, and conjugation reactions. The specific molecular targets and pathways depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone, 3-methyl-: A similar compound with a methyl group but without the 4-methylphenyl group.
Cyclopentanone, 3-(4-methylphenyl)-: A compound with a 4-methylphenyl group but without the additional methyl group.
Cyclopentanone: The parent compound without any substituents.
Uniqueness
Cyclopentanone, 3-methyl-3-(4-methylphenyl)-, ®- is unique due to its specific substitution pattern and chiral configuration. The presence of both the 3-methyl and 3-(4-methylphenyl) groups, along with the ®- configuration, imparts distinct chemical and biological properties to the compound.
Propiedades
Número CAS |
86505-48-8 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
(3R)-3-methyl-3-(4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H16O/c1-10-3-5-11(6-4-10)13(2)8-7-12(14)9-13/h3-6H,7-9H2,1-2H3/t13-/m1/s1 |
Clave InChI |
BKGHCDINFFMWNU-CYBMUJFWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@]2(CCC(=O)C2)C |
SMILES canónico |
CC1=CC=C(C=C1)C2(CCC(=O)C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


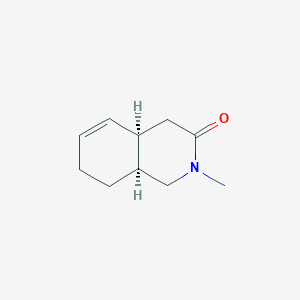
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
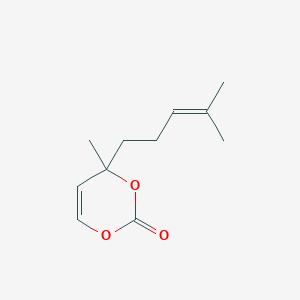

![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)

![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
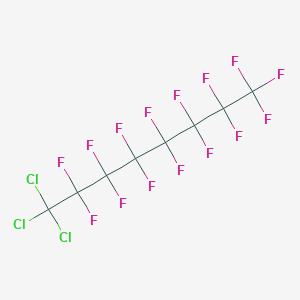

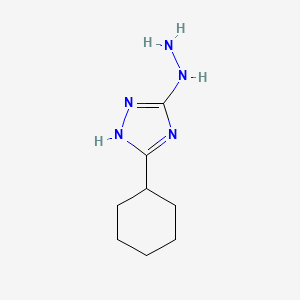
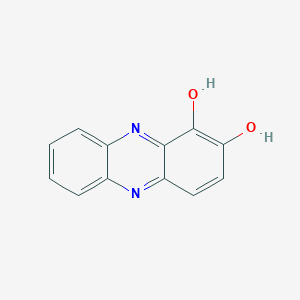
![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)
